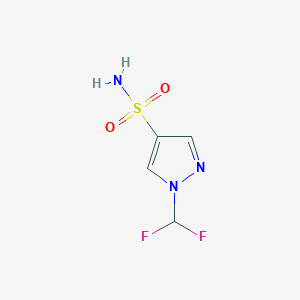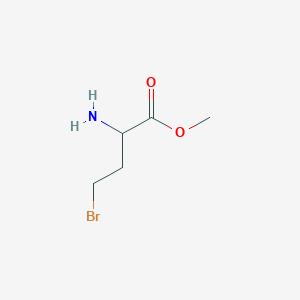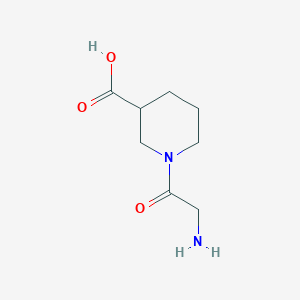
1-Glycylpiperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Glycylpiperidine-3-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a carboxylic acid group attached to the third carbon of the piperidine ring Additionally, it has a glycyl group attached to the nitrogen atom of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Glycylpiperidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of piperidine with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound. The reaction typically takes place in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions.
Another method involves the use of protecting groups to selectively protect the amine and carboxyl groups during the synthesis. For example, the amine group of piperidine can be protected with a tert-butyloxycarbonyl (Boc) group, and the carboxyl group of glycine can be protected with a methyl ester. After the coupling reaction, the protecting groups can be removed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of solvents, reagents, and reaction conditions can be optimized for scalability and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Glycylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or imides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the glycyl group or the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Amides, imides, or carboxylates.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Glycylpiperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies related to enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-glycylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The glycyl group and the carboxylic acid group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. The piperidine ring can also interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
1-Glycylpiperidine-3-carboxylic acid can be compared with other similar compounds, such as:
Piperidine-3-carboxylic acid: Lacks the glycyl group, which may result in different biological activities and binding properties.
Glycylproline: Contains a proline ring instead of a piperidine ring, leading to different structural and functional characteristics.
N-Acetylglycine: Contains an acetyl group instead of a piperidine ring, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of a piperidine ring and a glycyl group, which imparts distinct chemical and biological properties that can be exploited in various research and industrial applications.
Properties
Molecular Formula |
C8H14N2O3 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-(2-aminoacetyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C8H14N2O3/c9-4-7(11)10-3-1-2-6(5-10)8(12)13/h6H,1-5,9H2,(H,12,13) |
InChI Key |
LIPPSJDBXYZTCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



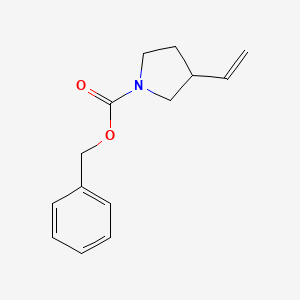
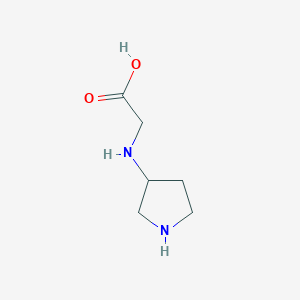
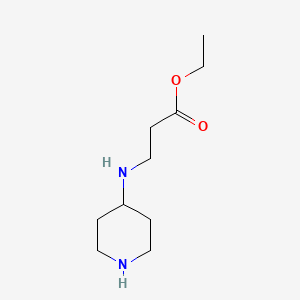
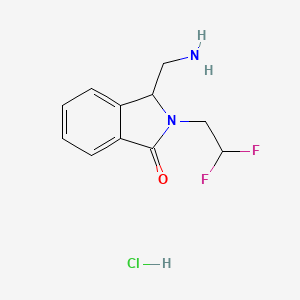
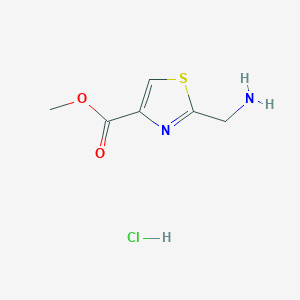
![2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidine](/img/structure/B13511126.png)
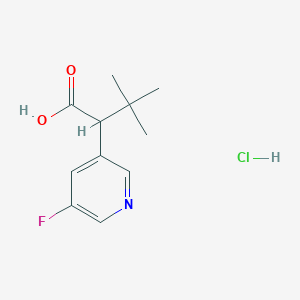

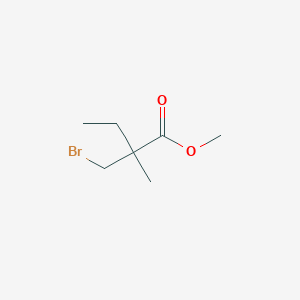
![benzyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate](/img/structure/B13511141.png)
